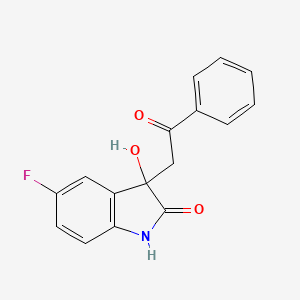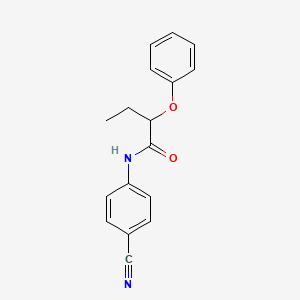![molecular formula C23H19N3O3 B4078057 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole)](/img/structure/B4078057.png)
3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole)
Descripción general
Descripción
3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole), also known as NMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMI is a bis-indole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has also been shown to induce the production of reactive oxygen species, which can lead to DNA damage and apoptosis. In neuroprotection, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neuroprotection, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In antimicrobial activity, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to disrupt the cell membrane and inhibit the growth of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has several advantages for lab experiments, such as its high potency, selectivity, and stability. 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) can also be easily synthesized using different methods, and its purity can be improved using various purification techniques. However, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) also has some limitations, such as its low solubility in water and some organic solvents, and its potential toxicity at high concentrations.
Direcciones Futuras
3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has potential applications in various fields, and future research should focus on exploring its therapeutic potential in different diseases, such as cancer and neurodegenerative disorders. Future research should also focus on improving the synthesis method of 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole), and developing new derivatives with improved potency and selectivity. Additionally, future research should focus on elucidating the mechanism of action of 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole), and identifying its molecular targets.
Aplicaciones Científicas De Investigación
3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been extensively studied for its potential applications in various fields, such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to inhibit the growth of various cancer cell lines, such as human breast cancer cells, human lung cancer cells, and human prostate cancer cells. 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has also been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In neuroprotection, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. In antimicrobial activity, 3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole) has been shown to exhibit potent activity against various bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propiedades
IUPAC Name |
1-methyl-3-[(1-methylindol-3-yl)-(5-nitrofuran-2-yl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-24-13-17(15-7-3-5-9-19(15)24)23(21-11-12-22(29-21)26(27)28)18-14-25(2)20-10-6-4-8-16(18)20/h3-14,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAINIRVLNDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(O3)[N+](=O)[O-])C4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-allyl-3-[(2-chloro-4-nitrophenyl)thio]-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4077975.png)
![1-[2-(2-phenoxyethoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077989.png)


![N-allyl-N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4078006.png)

![1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4078011.png)
![N-(4-methyl-3-nitrophenyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078014.png)
![7-acetyl-10-bromo-3-(methylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4078018.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4078021.png)
![2-methyl-4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4078032.png)

![1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4078060.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4078066.png)